molecular formula C20H18O6 B134879 Demethyl Curcumin CAS No. 149732-51-4

Demethyl Curcumin

Cat. No.: B134879
CAS No.: 149732-51-4
M. Wt: 354.4 g/mol
InChI Key: FFRFJIZJLZXEJX-YPCIICBESA-N
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Mechanism of Action

Target of Action

Demethyl Curcumin, also known as Monodemethylcurcumin, is a derivative of curcumin, which is an active component in the golden spice turmeric . It exhibits antibacterial, anti-inflammatory, hypoglycemic, antioxidant, wound-healing, and antimicrobial activities . The primary targets of this compound are similar to those of curcumin, including various signaling molecules .

Mode of Action

This compound acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen, and inhibits lipid peroxidation as well as peroxide-induced DNA damage . It mediates potent anti-inflammatory and anti-carcinogenic actions via modulating various signaling molecules .

Biochemical Pathways

This compound influences/modulates chemokines and chemokine receptors . It plays a crucial role in the molecular mechanisms associated with effects on chemoattractant cytokines . It also has effects on viral and bacterial infections, cancer, and adverse pregnancy outcomes .

Pharmacokinetics

This compound, like curcumin, is lipophilic and has low bioavailability due to poor absorption, rapid metabolism, and rapid systemic elimination . Techniques for loading curcumin into nanostructures can improve its bioavailability and extend its applications . A tenfold increase in the AUC 0→24h and more than 40-fold increase in the Cmax in mice were observed after an oral dose of nano-emulsion curcumin compared with suspension curcumin in 1% methylcellulose .

Result of Action

The administration of this compound results in a marked decrease in the extent of cell proliferation, a significant increase of apoptosis, and micro-vessel density . It also shows the ability to modulate cell signaling pathways involved in inflammatory processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the substance’s efficacy and therapeutic utility can be compromised due to its poor pharmacokinetics . Pharmaceutical formulations need to be developed to ensure effective blood and tissue concentrations .

Biochemical Analysis

Biochemical Properties

Demethyl Curcumin interacts with various enzymes, proteins, and other biomolecules. It has been found to modulate multiple signaling molecules, contributing to its diverse pharmacological effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit cell proliferation and induce apoptosis in cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is known to interact with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression . The exact molecular mechanism of this compound is still being researched, but it’s believed to involve a combination of these interactions .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has shown changes in its effects. It has been observed to have a degree of stability, but also undergoes degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies, indicating that this compound may have lasting impacts on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The exact metabolic pathways that this compound is involved in are still being researched.

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is still being investigated. It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It’s possible that this compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Demethyl curcumin can be synthesized through a series of chemical reactions starting from curcumin. One common method involves the methylation of curcumin using methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified using column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale methylation reactions followed by purification processes such as high-performance liquid chromatography (HPLC) or supercritical fluid chromatography . These methods ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Demethyl curcumin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted curcuminoids .

Comparison with Similar Compounds

Properties

IUPAC Name

(1E,6E)-1-(3,4-dihydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)12-15(21)6-2-13-4-8-17(23)19(25)10-13/h2-11,23-25H,12H2,1H3/b6-2+,7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRFJIZJLZXEJX-YPCIICBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420209
Record name NSC687844
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149732-51-4
Record name O-Demethylcurcumin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149732-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monodemethylcurcumin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149732514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC687844
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONODEMETHYLCURCUMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/422O27405E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033877
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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